molecular formula C9H15ClN2O2 B1526316 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride CAS No. 1220035-22-2

2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride

Cat. No.: B1526316
CAS No.: 1220035-22-2
M. Wt: 218.68 g/mol
InChI Key: VHPPESZOZCRQAA-UHFFFAOYSA-N
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Description

2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride (CAS: 1220035-22-2) is a hydrochloride salt with the molecular formula C₉H₁₅ClN₂O₂ and a molecular weight of 218.68 g/mol. It is a crystalline solid used primarily in industrial and scientific research. The compound features a furan ring substituted at the 2-position, which contributes to its unique electronic and steric properties. Storage recommendations include keeping the material sealed in a dry, room-temperature environment .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h3-5H,6,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPESZOZCRQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Based on Available Information

Given the limited direct information, the synthesis of 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride can be approached by considering the functional groups present in the molecule and adapting known methods for similar compounds.

  • Amide Coupling: The target molecule contains an amide bond between 2-amino-2-methylpropanamide and 2-furylmethylamine. A common strategy involves coupling a carboxylic acid derivative with an amine.
  • 2-Amino-2-methylpropanamide Synthesis: Patent CN102477002B describes methods for synthesizing 3-amino-2,2-dimethylpropionamide, which is structurally similar to 2-amino-2-methylpropanamide. These methods could be adapted.
  • Furylmethylamine Introduction: Patent US20080064876A1 mentions the use of 2-furylmethanamine as a starting material for related compounds. This suggests that introducing the furylmethyl group via reductive amination or a similar reaction is feasible.

Proposed Multi-Step Synthesis

Based on the above strategies, a possible synthetic route is outlined below:

  • Synthesis of 2-Amino-2-methylpropanamide:
    • Adaptation of methods from CN102477002B involving esterification, protection, and ammonia solution steps using appropriate starting materials. For example, using methylol trimethylacetic acid as a raw material.
    • Esterification: React methylol trimethylacetic acid with an alcohol (e.g., methanol, ethanol) under acid catalysis (e.g., hydrochloric acid, sulfuric acid) to obtain a methylol ester.
    • Protection: React the methylol ester with an acyl chloride (e.g., Acetyl Chloride 98Min., Benzoyl chloride) in a suitable solvent (e.g., methylene dichloride, pyridine) in the presence of a base (e.g., sodium carbonate, potassium hydroxide).
    • Ammonia Solution: React the protected ester with ammonia solution to obtain 2-amino-2-methylpropanamide.
  • Synthesis of N-(2-furylmethyl)-2-methylpropanamide:
    • Couple 2-amino-2-methylpropanamide with 2-furylmethanamine using a coupling agent such as HATU, or EDC.
    • Deprotect the amine if necessary.
  • Hydrochloride Salt Formation:
    • Treat the resulting 2-Amino-N-(2-furylmethyl)-2-methylpropanamide with hydrochloric acid in a suitable solvent to form the hydrochloride salt.

Detailed Reaction Conditions and Analysis

Due to the absence of specific experimental procedures for the target compound, the following provides example conditions based on similar reactions:

Step 1: Esterification

Parameter Condition
Reactants Hydroxypivalic acid, alcohol (Methanol)
Catalyst Vitriol
Solvent Methyl alcohol
Temperature Reflux
Reaction Time 6h
Product Methylol trimethylacetic acid methyl esters
Productive Rate 73%
GC 99.2%

Step 2: Protection

Parameter Condition
Reactants Hydroxypivalic acid ester, acyl chlorides
Solvent Methylene dichloride
Alkali Sodium carbonate
Product 3-acetoxyl group-PA methyl esters

Step 3: Amide Bond Formation

Parameter Condition
Reactants 2-amino-2-methylpropanamide, 2-furylmethanamine, coupling agent (HATU)
Solvent DMF
Base N,N-Diisopropylethylamine (DIPEA)
Temperature 0°C to room temperature
Reaction Time 12-24 hours

Step 4: Hydrochloride Salt Formation

Parameter Condition
Reactants 2-Amino-N-(2-furylmethyl)-2-methylpropanamide, HCl
Solvent Ethyl ether
Temperature 0°C

Analytical Data

  • NMR Spectroscopy: \$$^1H$$ NMR and \$$^{13}C$$ NMR should be used to confirm the structure of the synthesized compound.
  • Mass Spectrometry: Mass spectrometry (MS) will provide the molecular weight of the compound.
  • HPLC: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.
  • Melting Point: Determine the melting point of the hydrochloride salt to characterize the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride is a compound with significant potential in various scientific and pharmaceutical applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and as a research tool.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity.

  • Anticancer Activity : Research indicates that derivatives of 2-amino compounds exhibit cytotoxic properties against cancer cell lines. The presence of the furylmethyl group may enhance interaction with biological targets, making it a candidate for further development in anticancer therapy .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

  • Enzyme Inhibition Studies : The ability of 2-amino compounds to inhibit specific enzymes can be explored to understand their role in metabolic processes. For instance, studies on amino acid metabolism have utilized such compounds to elucidate the action of aminotransferases .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems.

  • Potential Neuroprotective Effects : Preliminary studies suggest that compounds similar to 2-amino-N-(2-furylmethyl)-2-methylpropanamide may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Case Studies

Several case studies highlight the utility of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of amino compounds against different cancer cell lines. The results indicated that modifications to the furylmethyl group significantly enhanced cytotoxicity, suggesting a promising avenue for drug development .

Case Study 2: Enzyme Interaction

In a biochemical assay focusing on aminotransferases, researchers utilized this compound as an inhibitor. The results provided valuable data on enzyme kinetics and highlighted the compound's role in metabolic regulation .

Mechanism of Action

The mechanism by which 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Aliphatic Substituents

  • 2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS: 1220035-05-1) Molecular Formula: C₈H₁₉ClN₂O Key Differences: The isobutyl group replaces the furylmethyl moiety, reducing aromaticity and increasing lipophilicity. This structural change may impact bioavailability and metabolic stability in pharmaceutical applications .
  • 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS: 1219957-57-9) Molecular Formula: C₈H₂₁Cl₂N₃O Key Differences: The dimethylaminoethyl substituent introduces a cationic tertiary amine, enhancing water solubility compared to the neutral furan ring. This compound’s dihydrochloride form increases its molecular weight to 246.18 g/mol, making it suitable for applications requiring ionic interactions, such as enzyme inhibition .

Analogues with Aromatic or Heterocyclic Substituents

  • 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909313-82-1) Molecular Formula: C₁₁H₁₄ClFN₂O Key Differences: The fluorophenyl group provides electron-withdrawing effects, improving metabolic stability and binding affinity in drug candidates. With a purity ≥95%, this compound is widely used in pharmaceuticals and agrochemicals .

Analogues with Functionalized Substituents

  • (S)-2-Amino-N-(prop-2-ynyl)propanamide Key Differences: The propargyl group enables click chemistry applications, contrasting with the furan’s π-π stacking capability. This compound is used in synthesizing magnetic mesoporous silica composites .

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
2-Amino-N-(2-furylmethyl)-2-methylpropanamide HCl 218.68 Moderate (hydrochloride enhances water solubility)
2-Amino-N-[2-(dimethylamino)ethyl]-... diHCl 246.18 High (due to dihydrochloride and polar amine)
3-Amino-2-[(4-fluorophenyl)methyl]-... HCl 246.71 Moderate (fluorine reduces logP)

Biological Activity

2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13ClN2O2
  • CAS Number : 22372267

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound exhibits properties that may influence:

  • Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes.
  • Receptor Binding : Potential interactions with neurotransmitter receptors could underlie its pharmacological effects.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antihistaminic Activity : Studies have demonstrated that derivatives of 2-amino compounds exhibit antihistaminic properties, which can be beneficial in treating allergic reactions and conditions such as asthma .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent.
  • Cytotoxic Effects : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

  • Antihistaminic Activity :
    • A study on the synthesis of 2-methylpropanamide derivatives reported significant antihistaminic effects in vitro, suggesting therapeutic potential for allergic conditions .
  • Cytotoxicity Studies :
    • In a controlled experiment, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting efficacy comparable to established chemotherapeutics .
  • Antimicrobial Testing :
    • A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound displayed moderate activity, warranting further exploration into its mechanism and potential as a novel antimicrobial agent .

Data Tables

Activity TypeObserved EffectReference
AntihistaminicSignificant inhibition
CytotoxicityDose-dependent effects
AntimicrobialModerate activity

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example:

  • Step 1 : React 2-amino-2-methylpropanamide with 2-(chloromethyl)furan in the presence of a base (e.g., NaOH) to form the amide bond .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
    Critical factors :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., furan ring oxidation) .
    • Solvent : Use anhydrous conditions to avoid hydrolysis of the furylmethyl group .
    • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR :
    • Peaks at δ 6.2–6.5 ppm (furan protons) .
    • δ 1.4–1.6 ppm (geminal methyl groups on the 2-methylpropanamide backbone) .
  • IR :
    • Stretching at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (NH₂/NH) .
  • X-ray crystallography (if crystalline): Validates spatial arrangement of the furylmethyl substituent .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water (due to hydrochloride salt) .
  • Stability :
    • pH-sensitive: Degrades in alkaline conditions (pH > 8) via furan ring opening .
    • Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How does the furylmethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Electrophilic substitution : The furan ring undergoes electrophilic attack at the α-position (e.g., nitration, halogenation), which can modify bioactivity .
  • Nucleophilic reactivity : The secondary amine in the propanamide backbone participates in Schiff base formation with aldehydes/ketones .
    Methodological note : Monitor reactions via TLC (Rf ~0.3 in ethyl acetate) and LC-MS to track intermediates .

Q. What computational approaches (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule .
  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via hydrogen bonding with the amide group and π-π stacking with the furan ring .
    Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Experimental variables :
    • Assay conditions : Varying pH (6.5 vs. 7.4) alters protonation states, affecting binding .
    • Cell lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) impact observed activity .
  • Solution : Standardize protocols (e.g., fixed pH, consistent cell passage number) and validate with orthogonal assays (SPR, ITC) .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

MethodStarting MaterialsYield (%)Purity (%)Reference
Nucleophilic Substitution2-Amino-2-methylpropanamide + 2-(chloromethyl)furan6892
Amide Coupling2-Methylpropanoyl chloride + 2-Furylmethylamine7595

Q. Table 2. Key Spectroscopic Data

TechniqueKey Peaks/FeaturesStructural AssignmentReference
¹H NMRδ 6.3 (m, 2H), δ 1.5 (s, 6H)Furan protons, geminal methyls
IR1670 cm⁻¹ (C=O), 3350 cm⁻¹ (NH)Amide bond, amine groups

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride

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